AcLysValCit-PABC-DMAE-SW-163D is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). It features the natural bis-intercalator SW-163D, which is derived from the bacterium Streptomyces sp., linked through a complex structure that includes N-acetyl-lysine, valine, citrulline, p-aminobenzyl alcohol, and N,N-dimethylethylenediamine. The molecular formula for this compound is with a molecular weight of 1817.07 g/mol . The compound is primarily utilized in cancer therapy due to its potent antitumor activity, which is attributed to the properties of SW-163D and its ability to target specific cancer cells.
The chemical structure of AcLysValCit-PABC-DMAE-SW-163D allows it to engage in various reactions typical of drug-linker conjugates. The linker facilitates the attachment of the cytotoxic payload to the antibody, enabling selective targeting of cancer cells. Upon internalization into the target cells, the ADC can undergo cleavage through enzymatic or chemical means, releasing the active drug component. This process typically involves the degradation of the linker under specific conditions (e.g., low pH or presence of proteases), which can liberate the cytotoxic agent effectively within the malignant cell environment .
AcLysValCit-PABC-DMAE-SW-163D exhibits significant biological activity as an antitumor agent. The SW-163D component acts as a cyclodepsipeptide antibiotic, demonstrating potent cytotoxic effects against various cancer cell lines. Its mechanism involves intercalation into DNA, disrupting replication and transcription processes, ultimately leading to cell death. The conjugation with an antibody enhances its selectivity towards tumor cells expressing specific antigens, thereby minimizing off-target effects on healthy tissues .
The synthesis of AcLysValCit-PABC-DMAE-SW-163D typically involves several steps:
AcLysValCit-PABC-DMAE-SW-163D is primarily used in research and development of ADCs for targeted cancer therapies. Its applications include:
Interaction studies involving AcLysValCit-PABC-DMAE-SW-163D focus on its binding affinity with target receptors on cancer cells and its subsequent internalization mechanisms. These studies often utilize various biochemical assays to evaluate how effectively the ADC can bind and enter target cells, as well as how efficiently it releases its cytotoxic payload once inside .
Several compounds share structural or functional similarities with AcLysValCit-PABC-DMAE-SW-163D. Here are some notable examples:
AcLysValCit-PABC-DMAE-SW-163D stands out due to its unique combination of a potent natural antibiotic payload (SW-163D) and a sophisticated cleavable linker system that allows for targeted delivery and release mechanisms tailored for specific tumor types. This specificity enhances its therapeutic potential compared to other ADCs that may utilize less selective or less potent payloads .
The biosynthetic pathway for SW-163D involves a complex network of enzymatic reactions orchestrated by a 38-kilobase gene cluster containing fifteen genes directly involved in the biosynthesis process [5]. The biosynthetic machinery can be categorized into three primary functional groups: chromophore biosynthesis, amino acid modification, and peptide backbone assembly [5].
The chromophore biosynthesis pathway initiates with the conversion of beta-hydroxy-L-tryptophan through the action of Swb1, a beta-hydroxy-L-tryptophan 2,3-dioxygenase, which generates N-formyl-beta-hydroxy-L-kynurenine as an intermediate [14]. This intermediate undergoes further transformation through the coordinated action of seven genes (swb1, swb2, swb10, swb11, swb13, swb14, and swb18) to produce 3-hydroxyquinaldate, the essential chromophore component [5] [25].
The formation of the unique amino acid norcoronamic acid represents a critical biosynthetic step mediated by Swb6, a pyridoxal-5'-phosphate-dependent aminotransferase, working in conjunction with Swb7, a radical S-adenosyl methionine protein [5]. These enzymes catalyze the radical cyclopropanation of L-valine to generate the (+)-(1S,2S)-norcoronamic acid residue that is characteristic of SW-163 compounds [5] [15]. The absolute configuration of this amino acid has been definitively established through synthetic studies and spectroscopic analysis [15] [23].
The peptide backbone assembly utilizes two bimodular nonribosomal peptide synthetases, Swb16 and Swb17, which incorporate L-serine, L-alanine, L-cysteine, and norcoronamic acid into the growing peptide chain [5]. The terminal thioesterase domain in Swb17 facilitates homodimerization and cyclorelease of the peptide chain, generating the characteristic cyclic structure [5]. This assembly process requires precise coordination of adenylation, condensation, and methylation activities within the nonribosomal peptide synthetase modules [8].
| Gene | Function | Role in Biosynthesis |
|---|---|---|
| swb1 | beta-hydroxy-L-tryptophan 2,3-dioxygenase | Conversion of beta-hydroxy-L-tryptophan to N-formyl-beta-hydroxy-L-kynurenine [14] |
| swb2 | Oxidoreductase | Conversion of intermediates in 3-hydroxyquinaldate biosynthesis [5] |
| swb6 | Pyridoxal-5'-phosphate-dependent aminotransferase | Involved in norcoronamic acid biosynthesis from L-valine [5] |
| swb7 | Radical S-adenosyl methionine protein | Involved in radical cyclopropanation for norcoronamic acid formation [5] |
| swb8 | S-adenosyl methionine-dependent methyltransferase | Conversion of disulfide bridge to thioacetal bridge [5] |
| swb16 | Bimodular nonribosomal peptide synthetase | First nonribosomal peptide synthetase with two modules for peptide assembly [5] |
| swb17 | Bimodular nonribosomal peptide synthetase with terminal thioesterase domain | Second nonribosomal peptide synthetase with cyclization capability [5] |
| swb20 | Oxidoreductase | Catalyzes oxidation to generate disulfide bond [5] |
Fermentation optimization for SW-163D production requires careful consideration of multiple environmental and nutritional parameters that influence both primary growth and secondary metabolite biosynthesis in Streptomyces species [16] [17]. Temperature control represents a critical factor, with optimal production typically occurring at 28-30°C, which balances enzymatic activity with cellular stability [16] [18]. Deviation from this temperature range can significantly impact both growth kinetics and the expression of biosynthetic genes responsible for SW-163D production [17].
The selection of carbon sources profoundly influences secondary metabolite production, with complex carbohydrates such as starch and simple sugars like glucose serving as preferred substrates [16] [18]. Starch provides sustained energy release throughout the fermentation process, supporting the energy-intensive biosynthetic machinery required for SW-163D production [17]. The carbon-to-nitrogen ratio must be carefully balanced, as excessive nitrogen can repress secondary metabolite biosynthesis while insufficient nitrogen limits growth and enzyme production [16].
Nitrogen source optimization involves the use of organic nitrogen compounds such as soybean meal, peptone, or corn extract, which provide both amino acids and growth factors essential for biosynthetic enzyme production [17] [18]. These complex nitrogen sources support the synthesis of the amino acid precursors required for SW-163D biosynthesis, including the specialized norcoronamic acid residue [5]. The timing of nitrogen supplementation can be critical, as nitrogen limitation often triggers secondary metabolite production in Streptomyces species [20].
Mineral supplementation plays a crucial role in supporting the enzymatic machinery involved in SW-163D biosynthesis [16]. Calcium chloride, magnesium sulfate, and dipotassium hydrogen phosphate serve as essential cofactors for various biosynthetic enzymes, particularly those involved in the radical chemistry required for norcoronamic acid formation [5]. Iron supplementation may be necessary to support the function of oxidoreductases involved in chromophore biosynthesis [16].
| Parameter | Optimal Conditions | Effect on Production |
|---|---|---|
| Temperature | 28-30°C | Affects growth rate and enzyme activity [16] [18] |
| pH | 7.0-7.5 | Influences metabolite production and enzyme stability [16] |
| Carbon source | Starch, glucose, or glycerol | Primary energy source for growth and metabolite production [17] [18] |
| Nitrogen source | Soybean meal, peptone, or corn extract | Provides amino acids and peptides for biosynthesis [17] [18] |
| Mineral supplements | Calcium chloride, magnesium sulfate, dipotassium hydrogen phosphate | Cofactors for enzymatic reactions in biosynthetic pathway [16] |
| Incubation time | 5-10 days | Allows sufficient time for secondary metabolite accumulation [17] |
| Agitation | 200-250 rpm | Ensures proper aeration and nutrient distribution [17] |
| Inoculum size | 5-10% volume per volume | Determines initial cell density and lag phase duration [17] |
The optimization of fermentation conditions often employs statistical experimental design approaches, such as response surface methodology and Box-Behnken design, to systematically evaluate the interactions between multiple variables [16]. These methodologies have demonstrated the ability to increase antibiotic production by 25-40% compared to non-optimized conditions [16]. The implementation of fed-batch fermentation strategies can further enhance secondary metabolite yield by maintaining optimal nutrient concentrations throughout the production phase [19].
Aeration and agitation parameters require careful optimization to ensure adequate oxygen transfer while avoiding excessive shear stress that could damage the mycelial structure [17]. Dissolved oxygen levels should be maintained above 30% saturation to support the oxidative reactions involved in chromophore biosynthesis [19]. The fermentation duration typically ranges from 5-10 days, with maximum secondary metabolite accumulation occurring during the stationary growth phase when primary metabolism shifts toward secondary metabolite production [17] [20].
Post-biosynthetic modification of SW-163D involves a series of enzymatic transformations that convert the initial cyclic depsipeptide into its final bioactive form and related derivatives [5] [24]. The initial product of nonribosomal peptide synthetase assembly undergoes oxidation by Swb20, an oxidoreductase that catalyzes the formation of disulfide bridges between cysteine residues [5]. This oxidation reaction generates SW-163C, which serves as the immediate precursor to SW-163D [5].
The conversion of SW-163C to SW-163D represents a unique post-biosynthetic modification involving the transformation of the disulfide bridge into a thioacetal bridge [5] [24]. This conversion is catalyzed by Swb8, a S-adenosyl methionine-dependent methyltransferase that shares homology with Ecm18 from the echinomycin biosynthetic pathway [5]. The mechanism involves methylation-dependent rearrangement of the disulfide bond, resulting in the formation of a thioacetal linkage that is characteristic of SW-163D [8] [24].
The thioacetal modification mechanism proceeds through the initial methylation of one sulfur atom in the disulfide bridge, followed by nucleophilic attack and rearrangement to form the thioacetal structure [24]. This modification is essential for the biological activity of SW-163D, as it affects the compound's DNA binding properties and intercalation behavior [9]. The methylation reaction requires S-adenosyl methionine as the methyl donor and involves the formation of a transient methylsulfonium intermediate [8].
Further diversification of SW-163D occurs through the action of Swb9, a radical S-adenosyl methionine protein that catalyzes the sequential addition of methyl groups to the thioacetal bridge [5] [24]. This methylation process generates SW-163E, SW-163F, and SW-163G, which differ from SW-163D by the presence of ethyl, propyl, and sec-butyl moieties attached to the thioacetal bond [8]. Feeding studies using methyl-D3-L-methionine have confirmed the stepwise nature of this methylation process [24].
The N-methylation of amino acid residues represents another critical post-biosynthetic modification that occurs during SW-163D biosynthesis [5] [8]. The methyltransferase domains embedded within the nonribosomal peptide synthetase modules catalyze the N-methylation of norcoronamic acid and cysteine residues using S-adenosyl methionine as the methyl donor [5]. These modifications are essential for the final three-dimensional structure and biological activity of the compound [15].
| Modification | Enzyme | Mechanism |
|---|---|---|
| Disulfide bridge formation | Swb20 (Oxidoreductase) | Oxidation of thiol groups to form disulfide bond [5] |
| Thioacetal bridge formation | Swb8 (S-adenosyl methionine-dependent methyltransferase) | Methylation-dependent rearrangement of disulfide to thioacetal [5] [24] |
| Methylation of thioacetal bridge | Swb9 (Radical S-adenosyl methionine protein) | Sequential addition of methyl groups to thioacetal bridge [5] [24] |
| N-methylation of amino acids | Methyltransferase domains in nonribosomal peptide synthetase | S-adenosyl methionine-dependent methylation of amino nitrogen [5] [8] |
| Cyclopropanation of L-valine | Swb6 and Swb7 | Radical-mediated cyclopropanation to form norcoronamic acid [5] |
AcLysValCit-PABC-DMAE-SW-163D functions as a sophisticated natural product bis-intercalator depsipeptide that demonstrates exceptional DNA binding capabilities through a unique dual intercalation mechanism [2]. The compound consists of the natural bis-intercalator SW-163D, which was originally isolated from Streptomyces species, conjugated via an AcLysValCit-PABC-DMAE linker system [3] [4]. This molecular architecture enables the compound to engage with DNA through two distinct planar aromatic chromophores that simultaneously insert between base pairs at different sites within the DNA double helix [5] [6].
The bis-intercalation process involves the sandwiching of DNA base pairs between the two heteroaromatic chromophore units of SW-163D [5] [6]. This binding mechanism differs significantly from conventional mono-intercalators, as it requires the compound to span multiple base pairs while maintaining proper geometric alignment for optimal DNA interaction [7]. The bis-intercalation event results in substantial DNA unwinding and lengthening, with the compound causing approximately 26 degrees of unwinding per intercalation event [8] [9].
The thermodynamic profile of DNA binding by AcLysValCit-PABC-DMAE-SW-163D reveals an entropy-driven process that is enthalpically unfavorable but entropically favorable [10] [11]. Binding affinity measurements demonstrate nanomolar dissociation constants, indicating extremely high-affinity interactions with DNA substrates [12] [13]. The enthalpy change for binding typically ranges from +5 to +10 kcal/mol, indicating that the binding process is thermodynamically unfavorable from an enthalpic perspective [10] [11]. However, this unfavorable enthalpy is more than compensated by a large favorable entropy change of +20 to +30 cal/mol·K, which is primarily attributed to the release of counterions and water molecules from the DNA major groove during intercalation [10] [11].
The kinetic parameters of DNA binding reveal a biphasic interaction pattern characterized by rapid initial association followed by slow dissociation [14] [15]. The association rate constants typically range from 10^6 to 10^7 M^-1·s^-1, indicating rapid target engagement upon cellular uptake [14]. Conversely, the dissociation rate constants are significantly slower, ranging from 10^-2 to 10^-3 s^-1, which contributes to the compound's prolonged residence time on DNA targets [14] [15]. This slow dissociation kinetics is particularly important for maintaining therapeutic efficacy, as it allows sustained inhibition of DNA-dependent processes even after drug concentrations in the cellular environment have declined [16] [15].
The equilibrium binding constant (Ka) for AcLysValCit-PABC-DMAE-SW-163D with DNA ranges from 10^7 to 10^8 M^-1, reflecting the extremely high affinity of this bis-intercalator for its DNA target [11] [17]. The binding exhibits positive cooperativity with Hill coefficients ranging from 1.5 to 2.0, suggesting that the binding of one drug molecule enhances the binding of subsequent molecules to nearby sites [11] [17]. This cooperative binding behavior is characteristic of bis-intercalating agents and contributes to their enhanced potency compared to mono-intercalators [16] [18].
The primary mechanism of cytotoxicity for AcLysValCit-PABC-DMAE-SW-163D involves the inhibition of DNA topoisomerase II, a critical nuclear enzyme responsible for managing DNA topology during replication and transcription [2] [19]. The compound functions as a topoisomerase II poison, which means it interferes with the normal catalytic cycle of the enzyme by preventing the religation of transiently cleaved DNA strands [20] [21]. This mechanism of action is fundamentally different from catalytic topoisomerase inhibitors, which block enzyme activity without trapping the enzyme on DNA [21] [22].
The topoisomerase II inhibition process begins with the formation of a ternary complex consisting of DNA, topoisomerase II, and AcLysValCit-PABC-DMAE-SW-163D [20] [23]. Under normal circumstances, topoisomerase II binds to DNA, introduces transient double-strand breaks to allow passage of DNA segments, and then rapidly religates the cleaved strands [20] [23]. However, in the presence of SW-163D, this normal catalytic cycle is disrupted because the bis-intercalated compound prevents the enzyme from completing the religation step [20] [22].
The stabilization of the topoisomerase II-DNA cleavage complex results in the accumulation of persistent DNA double-strand breaks throughout the cellular genome [24] [25]. These lesions are particularly problematic because they represent the most severe form of DNA damage and can lead to chromosomal instability if not properly repaired [24] [25]. The formation of these protein-linked DNA breaks triggers a cascade of cellular responses designed to either repair the damage or eliminate the damaged cell through programmed cell death [24] [25].
The specificity of SW-163D for topoisomerase II appears to be related to its ability to recognize and bind to the specific DNA structures that are generated during the topoisomerase II catalytic cycle [20] [21]. The enzyme creates a characteristic DNA geometry when it binds and cleaves DNA, and this geometry appears to be particularly favorable for bis-intercalator binding [20] [21]. Additionally, the bis-intercalation event may cause conformational changes in the DNA that further stabilize the topoisomerase II-DNA complex, making it more difficult for the enzyme to dissociate and complete its catalytic cycle [20] [21].
The inhibition of topoisomerase II by AcLysValCit-PABC-DMAE-SW-163D also interferes with the ATP-dependent aspects of the enzyme's function [20] [23]. While the compound does not directly compete with ATP for binding to the enzyme, the stabilization of the cleavage complex prevents the normal ATP-driven conformational changes that are required for enzyme turnover [20] [23]. This results in the sequestration of topoisomerase II molecules in non-productive complexes, effectively reducing the pool of active enzyme available for essential cellular processes [20] [23].
The interaction of AcLysValCit-PABC-DMAE-SW-163D with chromatin induces significant alterations in nucleosome structure and chromatin accessibility that extend far beyond the immediate sites of DNA binding [26] [27]. The bis-intercalation process causes substantial changes in DNA geometry, including lengthening and unwinding of the double helix, which disrupts the normal positioning of nucleosomes along the DNA molecule [26] [27]. These structural perturbations propagate through the chromatin fiber, affecting the accessibility of regulatory elements and the binding of transcription factors and other DNA-binding proteins [26] [27].
The compound's effects on chromatin structure are particularly pronounced at actively transcribed genes, where the presence of RNA polymerase II and associated transcription factors creates regions of already altered chromatin organization [27] [28]. The bis-intercalation of SW-163D at these sites can completely block transcriptional elongation by preventing the advancement of RNA polymerase along the DNA template [27] [28]. This transcriptional blockade contributes to the compound's cytotoxic effects by disrupting the expression of genes essential for cell survival and proliferation [27] [28].
One of the most significant chromatin remodeling effects induced by AcLysValCit-PABC-DMAE-SW-163D is the activation of ATP-dependent chromatin remodeling complexes [27] [29]. The SWI/SNF family of chromatin remodeling complexes is particularly responsive to DNA damage caused by topoisomerase inhibitors [27] [29]. These complexes use ATP hydrolysis to slide, eject, or exchange nucleosomes, thereby increasing chromatin accessibility at sites of DNA damage to facilitate the recruitment of DNA repair proteins [27] [29].
The formation of DNA double-strand breaks by topoisomerase II inhibition triggers extensive histone modifications that serve as signals for DNA repair and chromatin remodeling [27] [25]. The most prominent of these modifications is the phosphorylation of histone H2AX at serine 139, which generates the γH2AX modification that serves as a platform for recruiting DNA repair proteins [27] [25]. This phosphorylation event spreads over large chromatin domains extending up to several megabases from the initial site of DNA damage, creating a modified chromatin environment that facilitates repair protein assembly [27] [25].
The chromatin remodeling effects of AcLysValCit-PABC-DMAE-SW-163D also involve the reorganization of higher-order chromatin structure [27] [30]. The compound's effects on DNA topology and nucleosome positioning can alter the formation of chromatin loops and the interaction between distant regulatory elements [27] [30]. These changes in three-dimensional chromatin organization can have profound effects on gene expression programs and cellular phenotypes, contributing to the compound's ability to induce cell death in cancer cells [27] [30].
The cellular response to AcLysValCit-PABC-DMAE-SW-163D treatment involves the coordinated activation of multiple protein signaling pathways that collectively constitute the DNA damage response [31] [32]. This response is characterized by rapid and extensive changes in protein expression, localization, and post-translational modifications that reflect the cell's attempt to cope with the severe DNA damage induced by the compound [31] [32]. The proteomic signature of this response provides valuable insights into the mechanism of action and potential resistance mechanisms for this class of therapeutic agents [31] [32].
The DNA damage response pathway represents the most prominent component of the cellular proteomic response to AcLysValCit-PABC-DMAE-SW-163D treatment [31] [25]. The activation of ATM (ataxia telangiectasia mutated) kinase occurs within minutes of drug exposure and serves as the primary signal transduction mechanism for coordinating the cellular response to DNA double-strand breaks [31] [25]. ATM phosphorylates numerous downstream target proteins, including histone H2AX, p53, BRCA1, and BRCA2, each of which plays critical roles in DNA repair, cell cycle control, and apoptosis [31] [25].
The cell cycle checkpoint response involves the activation of checkpoint kinases CHK1 and CHK2, which phosphorylate and inactivate the CDC25 phosphatases responsible for activating cyclin-dependent kinases [31] [33]. This results in cell cycle arrest at the G1/S and G2/M checkpoints, providing time for DNA repair processes to restore genome integrity [31] [33]. The tumor suppressor protein p53 plays a central role in this response by serving as a transcription factor that upregulates genes involved in DNA repair, cell cycle arrest, and apoptosis [31] [33].
The apoptotic response to AcLysValCit-PABC-DMAE-SW-163D treatment involves both the intrinsic and extrinsic pathways of programmed cell death [31] [34]. The intrinsic pathway is initiated by the release of cytochrome c from mitochondria, which triggers the activation of caspase-9 and subsequent caspase-3 activation [31] [34]. This process is regulated by the BCL-2 family of proteins, including pro-apoptotic members such as BAX and BAK and anti-apoptotic members such as BCL-2 and BCL-XL [31] [34]. The extrinsic pathway involves the activation of death receptors such as Fas and TNF-R1, which lead to the formation of death-inducing signaling complexes and caspase-8 activation [31] [34].
The DNA repair response encompasses multiple pathways designed to restore genome integrity following SW-163D-induced DNA damage [31] [25]. Homologous recombination repair involves the recruitment of proteins such as RAD51, RAD52, and the MRN complex (MRE11-RAD50-NBS1) to sites of DNA double-strand breaks [31] [25]. Non-homologous end joining repair utilizes proteins such as XRCC4, DNA ligase IV, and the DNA-dependent protein kinase complex to directly ligate broken DNA ends [31] [25]. The choice between these repair pathways depends on the cell cycle phase and the specific characteristics of the DNA lesions [31] [25].
The stress response pathways activated by AcLysValCit-PABC-DMAE-SW-163D treatment involve the upregulation of heat shock proteins and other molecular chaperones that help maintain protein homeostasis under conditions of cellular stress [31] [35]. Heat shock proteins HSP70 and HSP90 are particularly important for stabilizing proteins involved in DNA repair and apoptosis, and their expression levels can influence the sensitivity of cells to DNA-damaging agents [31] [35]. The unfolded protein response is also activated in response to the disruption of protein synthesis and folding that occurs following severe DNA damage [31] [35].
The proteomic response to AcLysValCit-PABC-DMAE-SW-163D treatment also involves significant changes in protein synthesis and ribosome biogenesis [31] [36]. The compound's effects on DNA replication and transcription lead to reduced ribosomal RNA synthesis and altered ribosome assembly [31] [36]. Translation initiation factors such as eIF2α and eIF4E are phosphorylated and inactivated, leading to a general reduction in protein synthesis that helps conserve cellular resources during the DNA damage response [31] [36].
The comprehensive proteomic signature of cellular response to AcLysValCit-PABC-DMAE-SW-163D reveals a coordinated network of protein interactions that determine the ultimate cellular fate following drug treatment [31] [32]. The balance between DNA repair capacity and apoptotic signaling determines whether cells survive or die in response to the compound [31] [32]. Understanding these proteomic signatures provides valuable insights for optimizing therapeutic strategies and predicting treatment outcomes in cancer patients [31] [32].